molecular formula C26H29N3O3S B15283639 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

Cat. No.: B15283639
M. Wt: 463.6 g/mol
InChI Key: YPGAOQFXGLAEKD-ZXVVBBHZSA-N
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Description

4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenylhydrazine in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with phenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-nitrophenyl)benzenesulfonamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzenesulfonamide
  • 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[(E)-1-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]ethylideneamino]-2-phenylacetamide

InChI

InChI=1S/C26H29N3O3S/c1-19(27-28-25(30)18-20-8-6-5-7-9-20)21-10-14-23(15-11-21)29-33(31,32)24-16-12-22(13-17-24)26(2,3)4/h5-17,29H,18H2,1-4H3,(H,28,30)/b27-19+

InChI Key

YPGAOQFXGLAEKD-ZXVVBBHZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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